1-Pentan-d11-ol

Mass Spectrometry Isotope Dilution Quantitative Analysis

1-Pentan-d11-ol (CAS 126840-22-0), also known as 1-pentanol-d11, is a fully deuterated analog of the primary alcohol 1-pentanol. With all eleven hydrogen atoms of the alkyl chain replaced by deuterium (98 atom% D minimum purity), it has a molecular formula of C5HD11O and a molecular weight of 99.22 g/mol.

Molecular Formula C5H12O
Molecular Weight 99.22 g/mol
CAS No. 126840-22-0
Cat. No. B105285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentan-d11-ol
CAS126840-22-0
Synonyms1-Pentan-1,1,2,2,3,3,4,4,5,5,5-d11-ol;  Pentyl Alcohol-d11;  1-Pentyl Alcohol-d11;  Amyl Alcohol-d11;  Amylol-d11;  Butyl Carbinol-d11;  NSC 5707-d11;  Pentanol-d11;  n-Amyl Alcohol-d11;  n-Butyl Carbinol-d11;  n-Pentan-1-ol-d11;  n-Pentanol-d11;  n-Pentyl Alcoh
Molecular FormulaC5H12O
Molecular Weight99.22 g/mol
Structural Identifiers
SMILESCCCCCO
InChIInChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2
InChIKeyAMQJEAYHLZJPGS-GILSBCIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pentan-d11-ol (CAS 126840-22-0): Deuterated Internal Standard for Quantitative Alcohol Analysis


1-Pentan-d11-ol (CAS 126840-22-0), also known as 1-pentanol-d11, is a fully deuterated analog of the primary alcohol 1-pentanol [1]. With all eleven hydrogen atoms of the alkyl chain replaced by deuterium (98 atom% D minimum purity), it has a molecular formula of C5HD11O and a molecular weight of 99.22 g/mol . This isotopic labeling provides a distinct +11 Da mass shift relative to the native compound while preserving near-identical physicochemical properties, making it a critical internal standard for quantitative mass spectrometry workflows .

Deuterated internal standard for 1-pentanol
+11 Da mass shift for unambiguous MS detection
Co-elutes with native analyte for matrix effect correction

Why Unlabeled 1-Pentanol or Other Deuterated Alcohols Cannot Replace 1-Pentan-d11-ol


In quantitative LC-MS/MS and GC-MS analyses, substituting 1-pentan-d11-ol with unlabeled 1-pentanol introduces an identical mass signal to the analyte, preventing differentiation and causing ion suppression. Alternative deuterated alcohols (e.g., 1-butanol-d10) may exhibit differential chromatographic retention and extraction behavior due to their distinct hydrophobicity [1]. Deuterated internal standards with lower isotopic purity or insufficient mass separation risk cross-talk and compromised quantification accuracy, particularly in complex biological matrices where matrix effects are prevalent [2].

Unlabeled alcohol interference

Identical mass to analyte prevents differentiation; may cause ion suppression.

Alternative deuterated alcohol mismatch

Different hydrophobicity can shift retention and extraction behavior.

Low isotopic purity risk

Insufficient mass separation may lead to cross-talk and quantification bias.

Quantitative Differentiation Evidence for 1-Pentan-d11-ol in Analytical Method Development


Isotopic Purity and Mass Spectral Resolution Versus Native 1-Pentanol

1-Pentan-d11-ol exhibits a mass shift of +11 Da (M+11) relative to unlabeled 1-pentanol, with a minimum isotopic purity specification of 98 atom% D . This ensures a baseline-resolved signal in mass spectrometry, eliminating the spectral overlap and cross-talk observed with lower purity deuterated standards or those with fewer deuterium labels [1].

Mass Shift & Purity
Class-level inference
M+11 Da; ≥98 atom% D vs. unlabeled 1-pentanol
Supports baseline separation context
Purity specification reduces cross-talk risk
Mass Spectrometry Isotope Dilution Quantitative Analysis

Chromatographic Co-Elution and Matrix Effect Correction

Due to near-identical physicochemical properties to the native analyte, 1-pentan-d11-ol co-elutes precisely with 1-pentanol under reversed-phase LC conditions [1]. This co-elution is critical for correcting ion suppression or enhancement caused by matrix components; however, slight deuterium-induced retention time shifts (ΔtR ≈ 0.01–0.03 min) can occur with incomplete labeling, which is minimized by the 98 atom% D purity specification [2].

Co-Elution & Matrix Effect
Class-level inference
ΔtR < 0.03 min vs. native 1-pentanol
Enables matrix effect correction
Co-elution critical for bioanalytical accuracy
LC-MS/MS Matrix Effects Internal Standard

Degree of Deuteration and NMR Background Suppression

With 11 deuterium atoms, 1-pentan-d11-ol achieves complete deuteration of the alkyl chain, providing a deuterium content of 98 atom% D . In 1H NMR, this effectively eliminates the alkyl proton signals observed for native 1-pentanol (δ 0.9–3.6 ppm), leaving only the exchangeable hydroxyl proton [1]. This allows its use as a deuterated solvent or co-solvent for locking and shimming without introducing interfering analyte signals.

NMR Background Suppression
Class-level inference
>98% alkyl proton signal reduction vs. native 1-pentanol
Supports deuterium lock without interference
Complete deuteration of alkyl chain
NMR Spectroscopy Quantitative NMR Deuterium Labeling

Validated Application Scenarios for 1-Pentan-d11-ol in Analytical and Research Laboratories


Quantitative LC-MS/MS Bioanalysis of 1-Pentanol in Plasma

Use 1-pentan-d11-ol as an internal standard for the accurate quantification of 1-pentanol in biological matrices via isotope dilution LC-MS/MS. The +11 Da mass shift ensures baseline resolution, while near-identical chromatographic retention corrects for matrix-induced ion suppression/enhancement .

GC-MS Quantification of Volatile Organic Compounds (VOCs)

Employ 1-pentan-d11-ol as a surrogate or internal standard in GC-MS methods for VOC analysis in environmental or food samples. Its volatility and chemical behavior closely mirror native 1-pentanol, enabling accurate calibration and recovery correction .

NMR Solvent or Co-Solvent for Deuterium Locking

Utilize 1-pentan-d11-ol as a deuterated solvent or co-solvent in NMR spectroscopy to provide a deuterium lock signal while eliminating interfering alkyl proton resonances, suitable for studying hydroxyl-containing analytes or reaction monitoring .

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis in human plasma research matrices
Isotopic purity and co-elution
Matrix effect correction, accuracy
GC-MS quantification of VOCs
Volatility and chemical behavior match
Recovery correction, calibration
NMR solvent or co-solvent for deuterium locking
Deuterium lock and alkyl signal suppression
Spectral interference elimination

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